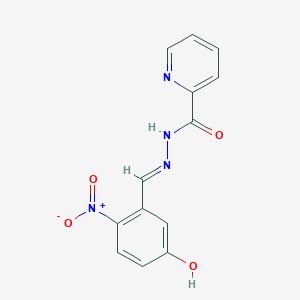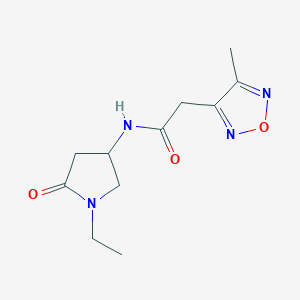
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one
Descripción general
Descripción
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one, also known as methylenedioxyphenyl propanone (MDP2P), is an organic compound that is commonly used as a precursor in the synthesis of various psychoactive drugs, including MDMA (ecstasy) and MDA (sally). The compound is a colorless liquid with a distinct odor and is primarily produced through the oxidation of safrole, a natural organic compound found in various plants, including sassafras.
Mecanismo De Acción
MDP2P acts as a precursor to the synthesis of various psychoactive drugs, including MDMA and MDA. These drugs are known to increase the release of serotonin, dopamine, and norepinephrine in the brain, resulting in a range of psychological and physiological effects, including euphoria, increased sociability, and heightened sensory perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDP2P are primarily related to its role as a precursor in the synthesis of psychoactive drugs. MDMA and MDA are known to have a range of effects on the brain and body, including increased heart rate and blood pressure, decreased appetite, and altered mood and perception. However, it is important to note that MDP2P itself does not have these effects and is not used as a recreational drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDP2P is primarily used in the laboratory for the synthesis of various psychoactive drugs, and its advantages and limitations are related to this application. One advantage is that it is a relatively simple and cost-effective precursor that can be produced in large quantities. However, one limitation is that the synthesis process can be hazardous and requires careful handling of various chemical reagents.
Direcciones Futuras
There are several potential future directions for research related to MDP2P, including the development of new synthetic routes and the investigation of its potential therapeutic applications. Researchers may also explore the effects of MDP2P on the brain and body, as well as its potential as a tool for studying the mechanisms of action of psychoactive drugs.
Aplicaciones Científicas De Investigación
MDP2P has been the subject of numerous scientific studies, primarily due to its role as a precursor in the synthesis of various psychoactive drugs. Researchers have investigated the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of the compound.
Propiedades
IUPAC Name |
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-21-16-7-4-13(11-18(16)22-2)3-6-15(20)14-5-8-17-19(12-14)24-10-9-23-17/h3-8,11-12H,9-10H2,1-2H3/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJQUDOUGDSPCS-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)OCCO3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCCO3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B3863873.png)
![3-phenyl-N-{2-[4-(3-phenylpropanoyl)-1-piperazinyl]ethyl}propanamide](/img/structure/B3863880.png)

![2-(4-ethyl-1-piperazinyl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B3863887.png)
![N-[1-benzofuran-3-yl(phenyl)methyl]urea](/img/structure/B3863890.png)


![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B3863905.png)
![N-[3-(dimethylamino)propyl]-2-fluorobenzamide](/img/structure/B3863925.png)
![4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3863932.png)



